molecular formula C16H15Cl2NO4S B2982046 methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 358755-86-9

methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2982046
CAS No.: 358755-86-9
M. Wt: 388.26
InChI Key: AGFCPPJLOHBQAU-UHFFFAOYSA-N
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Description

Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both sulfonyl and glycinate groups in the molecule imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 3,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl glycinate under suitable conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Safety protocols and environmental regulations would also play a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The glycinate moiety may also play a role in modulating biological activity by interacting with cellular receptors or transporters.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3,5-dichlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
  • Methyl N-(3,5-dichlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate
  • Methyl N-(3,5-dichlorophenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate

Uniqueness

Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-11-3-5-15(6-4-11)24(21,22)19(10-16(20)23-2)14-8-12(17)7-13(18)9-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFCPPJLOHBQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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